molecular formula C21H26N2O5S B6577977 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide CAS No. 1170031-60-3

4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6577977
CAS No.: 1170031-60-3
M. Wt: 418.5 g/mol
InChI Key: KLRZVIQCRJBTBS-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound with interesting properties. This compound is known for its unique structure that integrates several functional groups including methoxy, acetyl, and sulfonamide, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, each focusing on building different parts of the molecule

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions for scalability. Catalysts and solvents that enhance yield and purity are crucial. Techniques such as continuous flow synthesis might be employed to increase efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: : Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

  • Reduction: : Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

  • Substitution: : Replacing one functional group with another, possibly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

Major products depend on the type of reaction:

  • Oxidation: : Possible formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Diverse products based on the substituent introduced.

Scientific Research Applications

4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide has several applications:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate pathways by binding to active sites or altering the conformation of target proteins, thereby affecting biological processes at a molecular level.

Comparison with Similar Compounds

Similar compounds include:

  • 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

  • 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide

Compared to these, 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide stands out due to its additional methyl groups, which may influence its reactivity and interactions. These structural differences can lead to variations in biological activity and suitability for specific applications.

Properties

IUPAC Name

4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14-10-18(11-15(2)21(14)28-4)29(25,26)22-17-8-7-16-6-5-9-23(19(16)12-17)20(24)13-27-3/h7-8,10-12,22H,5-6,9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRZVIQCRJBTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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